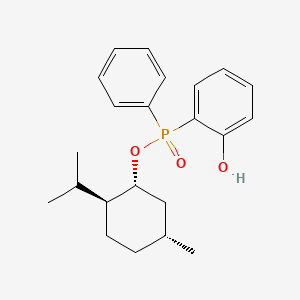
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate is a chiral organophosphorus compound. This compound is notable for its unique structural features, which include a cyclohexyl ring substituted with isopropyl and methyl groups, and a phosphinate group bonded to both a hydroxyphenyl and a phenyl group. The stereochemistry of the compound is defined by the (Sp)-(1R,2S,5R) configuration, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate typically involves the reaction of (2-hydroxyphenyl)(phenyl)phosphinic acid with (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol under dehydrating conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a similar coupling reagent. The reaction conditions usually involve refluxing in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Alkyl or aryl phosphinates.
Scientific Research Applications
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s ability to inhibit certain enzymes is attributed to its structural compatibility with the enzyme’s active site, leading to competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyphenyl)diphenylphosphine: Similar structure but lacks the cyclohexyl ring.
(2-Hydroxyphenyl)phosphonic acid: Contains a phosphonic acid group instead of a phosphinate group.
(2-Hydroxyphenyl)benzene sulfinate: Contains a sulfinate group instead of a phosphinate group.
Uniqueness
The uniqueness of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate lies in its chiral structure and the presence of both hydroxyphenyl and phenyl groups bonded to the phosphinate group. This unique combination of features imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C22H29O3P |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]phenol |
InChI |
InChI=1S/C22H29O3P/c1-16(2)19-14-13-17(3)15-21(19)25-26(24,18-9-5-4-6-10-18)22-12-8-7-11-20(22)23/h4-12,16-17,19,21,23H,13-15H2,1-3H3/t17-,19+,21-,26?/m1/s1 |
InChI Key |
HEZLMAVSZPEOQX-NORUKWKESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


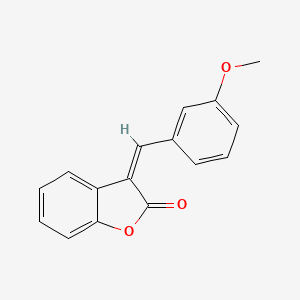
![Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-](/img/structure/B12901405.png)
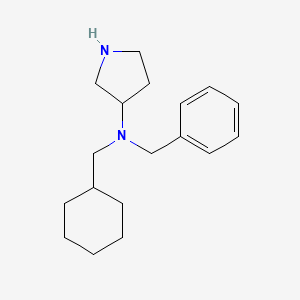

![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
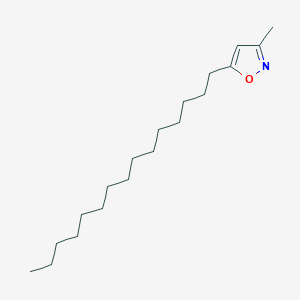
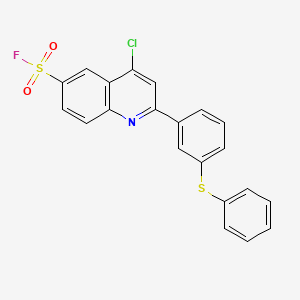
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)

![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)

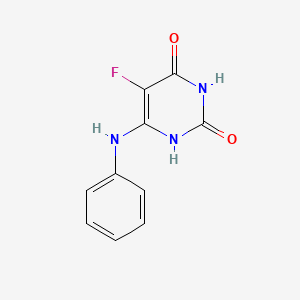
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)
